

CAS number 163266-04-4 properties

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Compound of Interest

Compound Name:	2-Fluorocyclopropane-1,1-dicarboxylic acid
CAS No.:	163266-04-4
Cat. No.:	B574128

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An In-Depth Technical Guide to **2-Fluorocyclopropane-1,1-dicarboxylic Acid** (CAS 163266-04-4) for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on **2-Fluorocyclopropane-1,1-dicarboxylic Acid**. This document is crafted for researchers, scientists, and drug development professionals who are intrigued by the potential of fluorinated scaffolds in medicinal chemistry. The introduction of a fluorine atom into a cyclopropane ring, a motif known for its unique conformational constraints, offers a fascinating avenue for modulating the physicochemical and pharmacological properties of bioactive molecules.^[1] This guide is designed to be a comprehensive resource, amalgamating theoretical insights with practical, field-proven methodologies. We will delve into the synthesis, characterization, and potential biological applications of this compound, with a focus on its role as a versatile building block. Our narrative is grounded in scientific integrity, providing not just protocols, but the rationale behind them, to empower your research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While experimental data for **2-Fluorocyclopropane-1,1-dicarboxylic Acid** is not extensively available in the public domain, we can infer its likely characteristics from closely related analogs.

Table 1: Physicochemical Properties of 2-Fluorocyclopropane-1,1-dicarboxylic Acid and Related Compounds

Property	2-Fluorocyclopropane-1,1-dicarboxylic Acid (CAS 163266-04-4)	(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid (CAS 167073-08-7)	2-fluorocyclopropane-carboxylic acid (CAS 156816-78-3) [2]
Molecular Formula	C ₅ H ₅ FO ₄	C ₄ H ₅ FO ₂	C ₄ H ₅ FO ₂
Molecular Weight	150.09 g/mol	104.08 g/mol	104.08 g/mol
Appearance	White solid (Predicted)	Solid	White solid
Boiling Point	Not available	202.3 ± 33.0 °C at 760 mmHg	202.3 ± 33.0 °C (Predicted)[2]
Melting Point	Not available	Not available	55-56 °C[2]
pKa	Not available	Not available	4.00 ± 0.11 (Predicted)[2]
Density	Not available	Not available	1.35 ± 0.1 g/cm ³ (Predicted)[2]

Analytical Characterization:

The structural elucidation of **2-Fluorocyclopropane-1,1-dicarboxylic Acid** would rely on a combination of spectroscopic techniques.

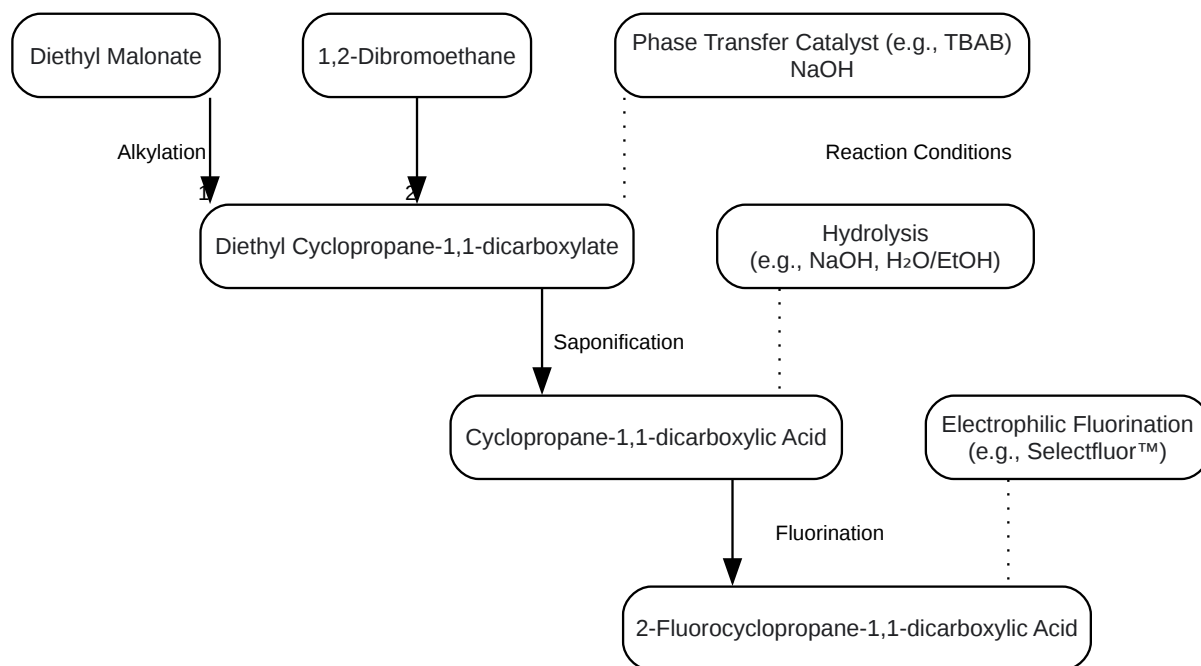
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and fluorine-proton couplings. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (>10 ppm).
- ^{13}C NMR: The carbon spectrum would display signals for the two carboxylic acid carbons, the fluorinated cyclopropyl carbon, and the other two cyclopropyl carbons. The C-F coupling constants would be a key diagnostic feature.
- ^{19}F NMR: A single resonance would be expected in the fluorine NMR spectrum, with coupling to the adjacent protons.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid groups (around $2500\text{-}3300\text{ cm}^{-1}$), a strong C=O stretching vibration (around $1700\text{-}1725\text{ cm}^{-1}$), and C-F stretching vibrations.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of water, carbon dioxide, and other small fragments from the parent molecule.

Synthesis of 2-Fluorocyclopropane-1,1-dicarboxylic Acid

A validated, step-by-step synthesis for **2-Fluorocyclopropane-1,1-dicarboxylic Acid** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed by adapting established methods for the synthesis of cyclopropane-1,1-dicarboxylic acid and incorporating a fluorination step. The following is a proposed, logical workflow for its synthesis.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **2-Fluorocyclopropane-1,1-dicarboxylic Acid**.

Detailed Proposed Protocol:

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate^[3]

This step is based on the well-established malonic ester synthesis.

- To a vigorously stirred solution of aqueous 50% sodium hydroxide, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
- To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.
- Stir the reaction mixture vigorously for several hours. The reaction is exothermic and may require cooling to maintain the desired temperature.
- After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl cyclopropane-1,1-dicarboxylate.
- Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to Cyclopropane-1,1-dicarboxylic Acid[3]

- Dissolve the purified diethyl cyclopropane-1,1-dicarboxylate in a mixture of ethanol and water.
- Add a stoichiometric excess of sodium hydroxide and heat the mixture at reflux until the saponification is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.
- Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the dicarboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield cyclopropane-1,1-dicarboxylic acid.

Step 3: Fluorination to **2-Fluorocyclopropane-1,1-dicarboxylic Acid**

This step is hypothetical and would require optimization. The direct fluorination of the C-H bond on the cyclopropane ring is challenging. An alternative, more plausible approach would involve the synthesis of a fluorinated precursor. However, for the purpose of this proposed route, we will consider a direct fluorination approach that would likely have regioselectivity challenges.

- Dissolve cyclopropane-1,1-dicarboxylic acid in a suitable solvent (e.g., acetonitrile or a fluorinated solvent).
- Add an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF₄).
- The reaction may require heating or photochemical activation. The reaction progress should be monitored carefully by ¹⁹F NMR and LC-MS.

- Upon completion, quench the reaction and work up to isolate the crude product.
- Purification by column chromatography or recrystallization would be necessary to isolate the desired **2-fluorocyclopropane-1,1-dicarboxylic acid** from unreacted starting material and potentially other isomers.

Biological Applications and Investigative Protocols

2-Fluorocyclopropane-1,1-dicarboxylic acid holds promise in several areas of drug discovery, primarily as a unique building block for more complex molecules.

Precursor for Quinolone Antibacterial Agents

Fluorocyclopropyl quinolones are a class of potent antibacterial agents. The fluorine substituent on the cyclopropyl ring can significantly enhance the antibacterial activity and improve the pharmacokinetic profile of these compounds.[4] **2-Fluorocyclopropane-1,1-dicarboxylic acid** can serve as a key starting material for the synthesis of novel quinolone derivatives. The dicarboxylic acid moiety allows for various chemical modifications to attach the cyclopropyl group to the quinolone core.

Potential Anticancer Activity: Investigating Cell Cycle Arrest and Apoptosis

Preliminary data suggests that **2-Fluorocyclopropane-1,1-dicarboxylic acid** may induce G2/M phase cell cycle arrest and apoptosis in cancer cells. To validate and characterize these effects, the following detailed protocols are recommended.

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

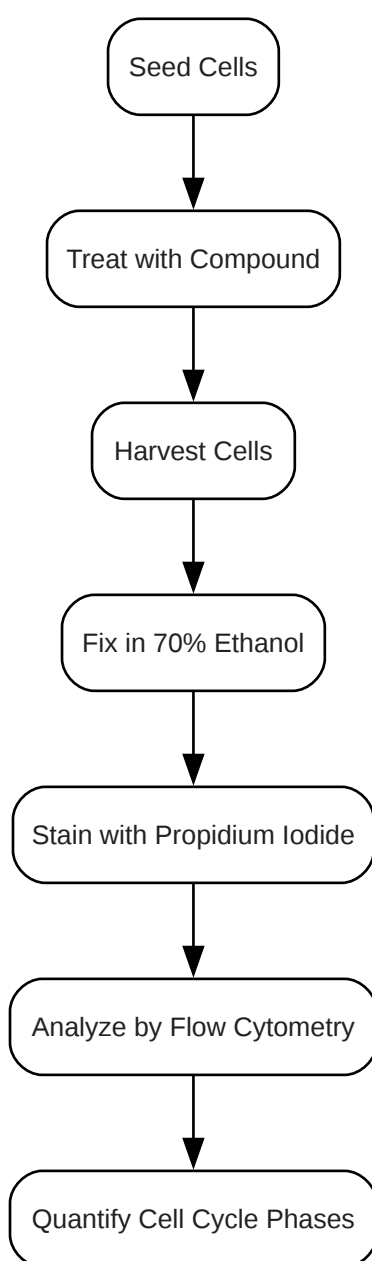
- Cancer cell line of interest (e.g., HT-29, A549)
- Complete cell culture medium
- **2-Fluorocyclopropane-1,1-dicarboxylic Acid** (dissolved in a suitable solvent, e.g., DMSO)

- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that allows for exponential growth during the experiment.
 - Allow cells to adhere overnight.
 - Treat cells with various concentrations of **2-Fluorocyclopropane-1,1-dicarboxylic Acid** for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
- Cell Harvesting and Fixation:
 - Harvest both adherent and floating cells.
 - Wash the cells with ice-cold PBS and centrifuge.
 - Resuspend the cell pellet in a small volume of PBS.
 - While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cell pellet with PBS.

- Resuspend the cells in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.



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Caption: Workflow for cell cycle analysis using propidium iodide staining.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

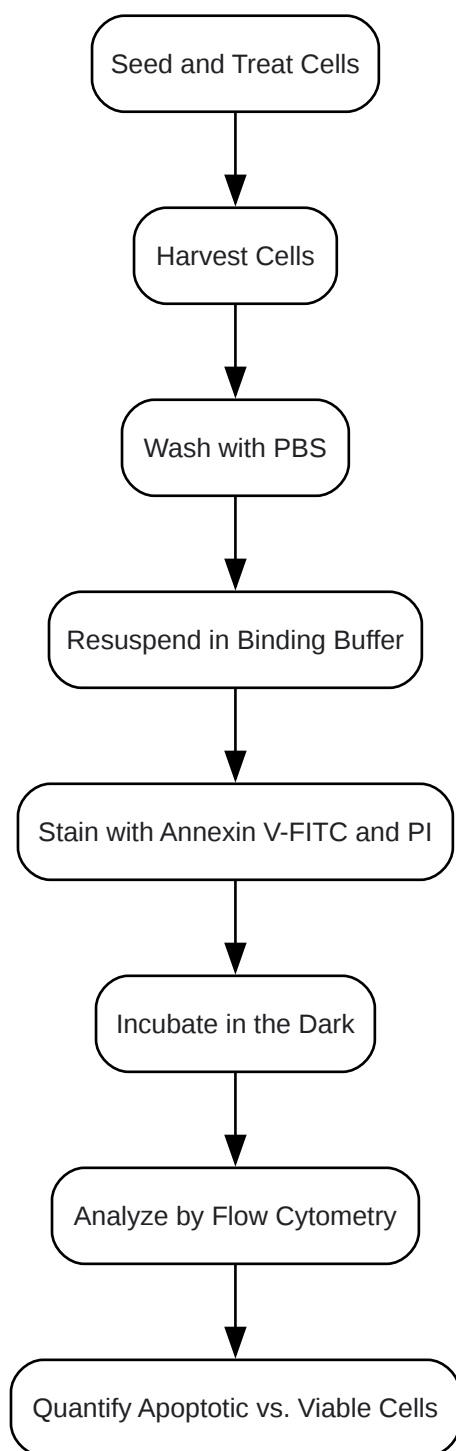
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **2-Fluorocyclopropane-1,1-dicarboxylic Acid**
- PBS
- Annexin V binding buffer
- FITC-conjugated Annexin V
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Follow the same procedure as for the cell cycle analysis.
- Cell Harvesting and Staining:
 - Harvest both adherent and floating cells.
 - Wash the cells with ice-cold PBS and centrifuge.
 - Resuspend the cell pellet in Annexin V binding buffer.

- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the samples immediately on a flow cytometer.
 - Four populations of cells will be distinguishable:
 - Annexin V- / PI- (viable cells)
 - Annexin V+ / PI- (early apoptotic cells)
 - Annexin V+ / PI+ (late apoptotic/necrotic cells)
 - Annexin V- / PI+ (necrotic cells)



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Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for **2-Fluorocyclopropane-1,1-dicarboxylic Acid**, precautions should be based on related compounds such as 2-fluorocyclopropanecarboxylic acid and other dicarboxylic acids.^{[5][6][7][8]}

- **Hazard Statements:** Likely to be corrosive and may cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. Work in a well-ventilated area, preferably in a chemical fume hood.
- **Handling:** Avoid creating dust. In case of spills, clean up immediately using appropriate absorbent material.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Fluorocyclopropane-1,1-dicarboxylic Acid represents an intriguing, yet underexplored, building block in the landscape of medicinal chemistry. Its unique structural features, combining the rigidity of a cyclopropane ring with the electronic influence of a fluorine atom and the synthetic versatility of two carboxylic acid groups, make it a compound of considerable interest. While a comprehensive dataset on its properties and synthesis is yet to be fully established in the public domain, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic strategies and detailed analytical and biological protocols herein are designed to be a starting point for the exploration of this and related fluorinated cyclopropanes, with the ultimate goal of unlocking their potential in the development of novel therapeutics.

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